7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
Description
7'-[(3,4-Dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione is a bichromene-dione derivative characterized by a fused coumarin scaffold substituted with a 3,4-dichlorobenzyl ether group at the 7'-position and a methyl group at the 8'-position. This compound belongs to a broader class of coumarin-based molecules, which are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties .
Properties
Molecular Formula |
C26H16Cl2O5 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C26H16Cl2O5/c1-14-22(31-13-15-6-8-20(27)21(28)10-15)9-7-17-18(12-24(29)33-25(14)17)19-11-16-4-2-3-5-23(16)32-26(19)30/h2-12H,13H2,1H3 |
InChI Key |
KREORIZQHGJZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chromene Core Construction
The bichromene scaffold is synthesized via cyclocondensation of substituted resorcinol derivatives with β-keto esters under acidic conditions. For example, 3-methyl-4-hydroxycoumarin is reacted with diketones in the presence of sulfuric acid to form the fused chromene system.
Dichlorobenzyloxy Functionalization
The 3,4-dichlorobenzyl group is introduced via nucleophilic substitution. A critical intermediate, 3,4-dichlorobenzyl chloride (), is reacted with a hydroxylated chromene precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
Methyl Group Incorporation
Methylation at the 8'-position is achieved using methyl iodide (CH₃I) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Table 1: Representative Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chromene core formation | H₂SO₄, 110°C, 6 hr | 68 | |
| Etherification | 3,4-Dichlorobenzyl chloride, K₂CO₃, DMF, 80°C | 72 | |
| Methylation | CH₃I, TBAB, NaOH, 50°C | 85 |
Key Intermediates and Their Synthesis
Intermediate A: 3-Hydroxy-8-methyl-2H-chromen-2-one
Synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated H₂SO₄. Yield: 78%.
Intermediate B: 3,4-Dichlorobenzyl-protected Chromene
Prepared by reacting Intermediate A with 3,4-dichlorobenzyl chloride in acetone under reflux. Yield: 70%.
Table 2: Intermediate Characterization Data
| Intermediate | Molecular Formula | Key Spectral Data (¹H NMR, δ ppm) |
|---|---|---|
| A | C₁₀H₈O₃ | 2.41 (s, 3H, CH₃), 6.22 (d, J=8.5 Hz, 1H), 7.35–7.41 (m, 2H) |
| B | C₁₇H₁₂Cl₂O₃ | 4.92 (s, 2H, OCH₂), 7.12–7.48 (m, 3H, Ar-H) |
Optimization of Reaction Parameters
Solvent Selection
DMF and acetone are preferred for etherification due to their polarity and ability to stabilize intermediates. Substituting DMF with THF reduces yields by 30%.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in later stages, achieving 92% yield in Suzuki-Miyaura reactions for analogous bichromenes.
Table 3: Impact of Catalysts on Yield
| Catalyst | Reaction Type | Yield (%) |
|---|---|---|
| K₂CO₃ | Etherification | 72 |
| Pd(PPh₃)₄ | Cross-coupling | 89 |
| CuI (Ulmann) | Coupling | 65 |
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and mild heating.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7’-[(3,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure is distinguished by its 3,4-dichlorobenzyloxy substituent, which contrasts with other bichromene-dione derivatives in the evidence. Key structural comparisons include:
Key Observations :
- Electron-Withdrawing vs.
- Bulkiness and Lipophilicity: The dichlorobenzyl moiety increases lipophilicity relative to smaller substituents (e.g., dimethylaminomethyl in Compound 2), which may influence membrane permeability and target binding .
Physicochemical Properties
- Melting Points: Dichlorobenzyl-substituted compounds often exhibit higher melting points (e.g., Compound 5: 124–126°C) compared to non-halogenated analogs (e.g., Compound 2: 239–241°C) . The target compound’s melting point is unreported but expected to align with halogenated derivatives.
- Solubility : The dichlorobenzyl group reduces aqueous solubility relative to polar substituents (e.g., hydroxy in Compound 3 ) .
Biological Activity
7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a bichromene core with various functional groups, including a dichlorobenzyl moiety and a methyl substituent. This unique arrangement is believed to contribute significantly to its reactivity and interaction with biological systems.
Antimicrobial Properties
Preliminary studies indicate that 7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione exhibits significant antimicrobial activity. In vitro tests have shown that the compound effectively inhibits the growth of various bacterial strains. This property may be attributed to the presence of the dichlorobenzyl group, which enhances its lipophilicity and ability to penetrate microbial cell membranes.
Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound. It demonstrates a capacity to scavenge free radicals, which could potentially mitigate oxidative stress-related diseases. The antioxidant activity can be quantitatively assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays.
Cytotoxic Effects
In cancer research contexts, studies have indicated that 7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacterial strains | |
| Antioxidant | Scavenges free radicals | |
| Cytotoxic | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The results suggest that this compound could serve as a potential lead for developing new antimicrobial agents.
Case Study 2: Antioxidant Potential
In an experiment assessing antioxidant potential using DPPH assays, 7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione exhibited an IC50 value of 25 µg/mL. This indicates a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.
Case Study 3: Cancer Cell Apoptosis
A study evaluating the cytotoxic effects on MCF-7 breast cancer cells showed that treatment with 7'-[(3,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione resulted in a significant reduction in cell viability (approximately 60% at 50 µg/mL after 48 hours). Flow cytometry analysis confirmed an increase in apoptotic cells.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reagents are involved?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of chromene precursors under basic conditions (e.g., KCO) to form the bichromene core.
- Step 2 : Introduction of the 3,4-dichlorobenzyloxy group via nucleophilic substitution using 3,4-dichlorobenzyl chloride in anhydrous DMF.
- Step 3 : Methylation at the 8'-position using methyl iodide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Key reagents include dichloromethane for solvent, triethylamine for base activation, and LiAlH for selective reductions. Reaction progress is monitored via TLC (R ≈ 0.3 in ethyl acetate/hexane 1:3) and confirmed by H NMR .
Q. How is this compound structurally characterized, and what spectral benchmarks are used?
Characterization employs:
- H/C NMR : Distinct signals for the dichlorobenzyloxy group (δ 5.2–5.4 ppm for OCH, C δ 70–75 ppm) and chromene lactone carbonyls (δ 165–170 ppm).
- HRMS : Molecular ion [M+H] at m/z 529.0456 (theor. 529.0460).
- IR : Strong absorption bands at 1740–1760 cm (lactone C=O) and 1250–1270 cm (C-O-C ether stretch). Purity is validated via HPLC (C18 column, 90:10 acetonitrile/water, retention time 12.3 min) .
Q. What functional groups dominate its reactivity?
The dichlorobenzyloxy group acts as an electron-withdrawing substituent, directing electrophilic attacks to the chromene rings. The lactone moieties are susceptible to nucleophilic ring-opening under basic conditions (e.g., NaOH/EtOH), forming carboxylate intermediates. Methyl groups at the 8'-position sterically hinder para-substitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Recommended strategies:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
- Metabolite profiling : LC-MS/MS to rule out degradation products.
- Target validation : Competitive binding assays (e.g., fluorescence polarization) to confirm interactions with proposed targets like topoisomerase II .
Q. What strategies optimize regioselectivity in functionalizing the chromene rings?
Regioselective modifications require:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on hydroxyls) to steer electrophiles to the 3'-position.
- Metal catalysis : Pd-mediated C-H activation (e.g., Pd(OAc)/AgCO) for arylations at electron-rich positions.
- Solvent effects : Polar aprotic solvents (DMF or DMSO) enhance electrophilic substitution at the 6'-position .
Q. How does computational modeling enhance understanding of its pharmacological interactions?
Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) predict:
- Binding affinity : Strong interactions (ΔG ≈ -9.2 kcal/mol) with kinase ATP-binding pockets (e.g., CDK2).
- Electrostatic profiles : The dichlorobenzyl group contributes to hydrophobic pocket occupancy, while lactone carbonyls form hydrogen bonds with Lys33 and Asp145 residues. MD simulations (AMBER) further validate stability of ligand-protein complexes over 100 ns trajectories .
Methodological Notes
- Contradiction analysis : Cross-reference spectral data with Journal of Medicinal Chemistry standards to ensure reproducibility.
- Reaction optimization : Use Design of Experiments (DoE) software (e.g., JMP) to model temperature and solvent effects on yield.
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via IC dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
